Tetrasodium 2-((8-((4-((4-chlorophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate
Description
CAS: 70833-54-4 Molecular Formula: C₂₉H₁₅ClFN₇Na₄O₁₃S₄ Average Mass: 944.139 g/mol This compound features a triazine core substituted with a 4-chlorophenylamino group, a fluorine atom, and two azo-linked naphthalene disulphonates. The sulfonate groups confer high water solubility, while the fluorine enhances electronic stability, making it suitable for applications in textile dyes or functional pigments .
Properties
CAS No. |
70833-54-4 |
|---|---|
Molecular Formula |
C29H15ClFN7Na4O13S4 |
Molecular Weight |
944.1 g/mol |
IUPAC Name |
tetrasodium;5-[[4-(4-chloroanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H19ClFN7O13S4.4Na/c30-14-4-6-15(7-5-14)32-28-34-27(31)35-29(36-28)33-20-12-16(52(40,41)42)10-13-11-22(54(46,47)48)24(25(39)23(13)20)38-37-19-9-8-17-18(26(19)55(49,50)51)2-1-3-21(17)53(43,44)45;;;;/h1-12,39H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,32,33,34,35,36);;;;/q;4*+1/p-4 |
InChI Key |
UTIYORRFGQOXTE-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)F)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazonium Salt
- Starting with a suitable aromatic amine, such as 4-chloroaniline, the amine is diazotized by treatment with sodium nitrite in acidic conditions (usually hydrochloric acid) at low temperature (0–5 °C).
- This forms the corresponding diazonium salt, a key intermediate for azo coupling.
Preparation of the Coupling Component
- The coupling component is a naphthalene derivative bearing sulphonate groups and hydroxy substituents, such as 2,7-naphthalenedisulfonic acid derivatives.
- These are often prepared or procured with sulphonation and hydroxylation at defined positions to facilitate azo coupling.
Azo Coupling Reaction
- The diazonium salt is coupled with the naphthalene sulphonate derivative under alkaline conditions.
- The coupling occurs at the activated positions of the naphthalene ring, forming the azo linkage (-N=N-).
- The pH is carefully controlled to optimize coupling efficiency and prevent side reactions.
Final Salt Formation
- The resulting compound, bearing multiple sulphonate groups, is neutralized with sodium hydroxide to form the tetrasodium salt.
- The product is purified by crystallization or precipitation from aqueous solution.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Diazotization | 4-chloroaniline, NaNO2, HCl, 0–5 °C | 4-chlorophenyl diazonium salt |
| 2 | Preparation of coupling agent | 2,7-naphthalenedisulfonic acid derivatives, alkaline | Activated naphthalene sulphonate intermediate |
| 3 | Azo coupling | Diazonium salt + naphthalene derivative, pH 8-10 | Azo dye intermediate |
| 4 | Nucleophilic aromatic substitution | 6-fluoro-1,3,5-triazine-2-amine + azo intermediate, polar solvent, heat | Triazine-substituted azo compound |
| 5 | Salt formation | Neutralization with NaOH | Tetrasodium salt of final azo compound |
Analytical and Purification Notes
- The azo coupling reaction is monitored by UV-Vis spectroscopy to confirm azo bond formation (characteristic absorption ~400–500 nm).
- Purity is assessed by HPLC and elemental analysis to confirm sodium content and sulphonate groups.
- The final compound is isolated as a tetrasodium salt, enhancing water solubility and stability.
- Crystallization from aqueous ethanol or water is common to obtain pure solid.
Summary Table of Key Properties and Synthesis Data
| Property | Data/Condition |
|---|---|
| Molecular Formula | C34H19ClF N8Na4O12S4 |
| Molecular Weight | Approximately 987 g/mol |
| Key Functional Groups | Azo (-N=N-), sulphonate (-SO3Na), triazine ring |
| Solubility | High in water (due to tetrasodium sulphonates) |
| Typical Reaction Temperature | 0–5 °C (diazotization), 20–80 °C (coupling and substitution) |
| pH Range for Coupling | 8–10 |
| Purification Method | Crystallization from aqueous solution |
Chemical Reactions Analysis
Types of Reactions
2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions involving halogen atoms and sulphonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine and fluorine, sulphonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its sulphonate groups may facilitate binding to proteins or enzymes, while the fluoro and chloro groups can enhance its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key Observations:
- Fluorine vs. Chloro/Amino Groups: The target compound’s fluoro substituent (vs. chloro/amino in others) enhances electron-withdrawing effects, improving photostability and resistance to hydrolysis .
- Sulfonate Density : Higher sulfonation (4 groups in the target compound vs. 3 in others) increases water solubility but may reduce adhesion to hydrophobic substrates .
- Azo Linkages : All compounds share azo groups , but the target’s naphthalene disulphonates enable stronger π-π stacking for brighter hues .
Application-Specific Performance
Key Findings:
- The target compound’s thermal stability (200°C) outperforms analogs, making it suitable for high-temperature dyeing processes .
- Environmental concerns arise from fluorine’s persistence, though sulfonates mitigate bioaccumulation .
- Regulatory scrutiny is higher for chloro- and dichloro-substituted analogs due to toxic degradation products .
Biological Activity
Tetrasodium 2-((8-((4-((4-chlorophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate (CAS No. 70833-54-4) is a complex organic compound known for its potential biological activities. It is categorized under azo dyes and is characterized by its unique chemical structure that includes multiple functional groups such as sulfonates and triazines. This article aims to provide a detailed examination of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C29H15ClFN7Na4O13S4 |
| Molar Mass | 944.14 g/mol |
| Solubility | Highly soluble in water |
| Appearance | Red powder |
Antimicrobial Activity
Azo dyes have been extensively studied for their antimicrobial properties. Compounds similar to tetrasodium 2-naphthalenesulfonate have demonstrated efficacy against various bacterial strains. The sulfonate groups in the structure may enhance solubility and bioavailability, contributing to their antimicrobial effects. Laboratory studies have shown that modifications in the azo dye structure can lead to increased activity against Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant capacity of azo compounds has been a subject of interest due to their ability to scavenge free radicals. Tetrasodium 2-(...) may exhibit antioxidant properties through the donation of electrons or hydrogen atoms, thereby neutralizing reactive oxygen species (ROS). This activity is crucial in preventing oxidative stress-related diseases.
Study 1: Anticancer Activity Assessment
A study conducted on structurally related triazine compounds reported IC50 values indicating effective cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell survival.
Study 2: Antimicrobial Efficacy
In vitro tests showed that azo compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to assess the potency of these compounds.
Study 3: Antioxidant Evaluation
Research evaluating the antioxidant potential of related azo dyes utilized DPPH radical scavenging assays. Results indicated that these compounds could effectively reduce DPPH radicals, thereby confirming their potential as antioxidants.
Q & A
Q. What are the optimal synthesis conditions for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions under controlled conditions. Key steps include:
- Reagent Ratios : Stoichiometric equivalence of reactants (e.g., tetrachloromonospirophosphazene and carbazolyldiamine) in tetrahydrofuran (THF) with triethylamine as a base .
- Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation and completion .
- Purification : Column chromatography or filtration to remove salts (e.g., triethylammonium chloride) and isolate the final product .
- Critical Parameters : Temperature (room temperature for 3 days), pH (controlled via Et₃N), and solvent evaporation rates .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and hydrogen/carbon environments in the triazine and naphthalene groups .
- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect byproducts .
- Mass Spectrometry (MS) : For molecular weight validation, especially given the compound’s sulfonate groups .
- FT-IR Spectroscopy : To confirm functional groups (e.g., N–H stretching in triazine) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Multi-Technique Cross-Validation : Combine NMR, HPLC, and FT-IR to cross-check assignments. For example, discrepancies in aromatic proton signals (NMR) may require X-ray crystallography (if crystallizable) or computational modeling (DFT) .
- pH-Dependent Analysis : Sulfonate and hydroxyl groups can exhibit pH-sensitive shifts in NMR or UV-Vis spectra; conduct experiments at standardized pH levels .
- Isotopic Labeling : Use deuterated solvents or isotopic tracers to clarify ambiguous peaks .
Q. What computational methods predict the compound’s reactivity and interaction mechanisms?
- Density Functional Theory (DFT) : Model electron density distribution to predict sites for electrophilic/nucleophilic attack, particularly on the triazine ring and azo linkage .
- Molecular Dynamics (MD) Simulations : Study solvation effects (e.g., sulfonate group hydration) and binding affinities in biological systems .
- AI-Driven Optimization : Tools like COMSOL Multiphysics integrate reaction kinetics data to simulate large-scale synthesis pathways .
Q. How can mechanistic studies elucidate its biological activity, such as anticancer potential?
- In Silico Docking : Screen against cancer-related targets (e.g., kinases) using the triazine core as a pharmacophore .
- Cellular Assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cell lines, comparing to structurally similar pyrazoline-triazine hybrids .
- Metabolic Stability Tests : Use liver microsomes to assess sulfonate group stability and potential detoxification pathways .
Q. What experimental design principles apply to studying its environmental degradation?
- Accelerated Degradation Studies : Expose the compound to UV light, varying pH (3–10), and oxidizing agents (H₂O₂) to simulate environmental conditions .
- LC-MS/MS Monitoring : Quantify degradation products (e.g., chloroaniline derivatives) and assess ecotoxicity using Daphnia magna bioassays .
- Solid-Phase Extraction (SPE) : Isolate trace degradation intermediates from aqueous matrices .
Methodological Guidance for Data Interpretation
Q. How to address variability in batch-to-batch synthesis yields?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., THF volume, Et₃N concentration) and identify critical factors .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FT-IR) to adjust conditions dynamically .
Q. What strategies validate hypotheses about its dye-sensitized electron transfer properties?
- UV-Vis Spectroscopy : Measure absorbance shifts in the visible range (400–600 nm) to assess azo-naphthalene conjugation .
- Electrochemical Impedance Spectroscopy (EIS) : Evaluate electron transfer efficiency in dye-sensitized solar cell (DSSC) prototypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
